

Hericenone C: A Technical Guide to Its Solubility, Stability, and Physicochemical Properties

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Compound of Interest

Compound Name: *Hericenone C*

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Abstract

Hericenone C, a key bioactive meroterpenoid isolated from the medicinal mushroom *Herichium erinaceus*, has garnered significant attention for its neurotrophic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of **Hericenone C**'s solubility, stability, and physicochemical characteristics. This document synthesizes available data into structured tables, outlines detailed experimental methodologies for its analysis, and visualizes its known signaling pathways to support further research and development. While qualitative data on its solubility in organic solvents is readily available, precise quantitative measurements remain an area for future investigation. Similarly, a complete stability profile under forced degradation conditions is yet to be fully elucidated, though its susceptibility to enzymatic degradation is a key characteristic.

Physicochemical Properties

Hericenone C is an aromatic monoterpenoid with a molecular structure that contributes to its lipophilic nature.^[1] Key physicochemical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₃₅ H ₅₄ O ₆	[1][2][3]
Molecular Weight	570.81 g/mol	[2][3]
IUPAC Name	[4-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-2-formyl-3-hydroxy-5-methoxyphenyl]methyl hexadecanoate	[3]
CAS Number	137592-03-1	[2]
Physical Description	Solid, White to off-white crystalline powder	[3][4]
Melting Point	38 - 40 °C	[3][4]
Purity	95% - 99% (Commercially available)	[2]
XLogP3-AA (Estimated)	11.2	[3]
Botanical Source	Hericium erinaceus, Hericium novae-zealandiae	[2][4]

Solubility Profile

Hericenone C exhibits poor solubility in aqueous solutions and is sparingly soluble in water.[4] [5] Its lipophilic nature, attributed to the long fatty acid side chain, dictates its high solubility in various organic solvents.

Solvent	Solubility	Source(s)
Water	6.032e-008 mg/L at 25 °C (Estimated)	[5]
Chloroform	Soluble	[6]
Dichloromethane	Soluble	[6]
Ethyl Acetate	Soluble	[6]
Dimethyl Sulfoxide (DMSO)	Soluble	[6]
Acetone	Soluble	[6]
Ethanol	Sparingly soluble, more soluble than in water	[4][7]
Methanol	Sparingly soluble, more soluble than in water	[4]

Note: Quantitative solubility data (e.g., in mg/mL) for **Hericenone C** in the listed organic solvents is not extensively reported in the current literature. The information provided is qualitative.

Stability Profile

The stability of **Hericenone C** is a critical factor for its handling, storage, and formulation.

Storage Recommendations: For long-term storage, **Hericenone C** should be kept in a well-closed container, protected from air and light, and refrigerated or frozen.[2] Stock solutions, if prepared in advance, should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks.[2] It is recommended to prepare and use solutions on the same day whenever possible.[2]

Degradation Pathways: A key aspect of **Hericenone C**'s stability is the susceptibility of its fatty acid side chain to enzymatic hydrolysis by lipases.[6][8] This deacylation results in the formation of deacylhericenone, which has been shown to possess enhanced neuroprotective properties compared to the parent compound.[8][9][10] Hericenone L, an oxidation product of **Hericenone C** at the aldehyde moiety, has also been identified.[11]

Forced degradation studies under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) are crucial for a comprehensive stability profile. While specific data for **Hericenone C** is limited, a general protocol for such studies is outlined in the experimental section.

Experimental Protocols

Isolation and Purification of Hericenone C

A common method for isolating **Hericenone C** from the fruiting bodies of *Herichium erinaceus* involves the following steps:

- **Extraction:** Fresh or freeze-dried mushroom powder is repeatedly extracted with ethanol at room temperature.[\[4\]](#)
- **Partitioning:** The crude ethanol extract is then partitioned with less polar solvents, such as n-hexane or ethyl acetate, to isolate lipophilic constituents.[\[4\]](#)
- **Chromatography:** The resulting fractions are subjected to various chromatographic techniques for purification, including open column chromatography, Medium Pressure Liquid Chromatography (MPLC), and High-Performance Flash Chromatography (HPFC).[\[12\]](#)

Quantification by High-Performance Liquid Chromatography (HPLC)

The quantity of **Hericenone C** in extracts can be determined using a validated HPLC method.

- **Column:** Reversed-phase C18 column.[\[13\]](#)
- **Mobile Phase:** A gradient elution with methanol and 0.1% formic acid.[\[13\]](#)
- **Detection:** UV detection at 295 nm.[\[13\]](#)
- **Validation:** The method should be validated for selectivity, linearity, precision, accuracy, and robustness.[\[13\]](#)

Proposed Protocol for Forced Degradation Studies

This protocol is adapted from general guidelines for stability testing and can be applied to **Hericenone C**.^{[14][15]}

- Preparation of Stock Solution: Prepare a stock solution of **Hericenone C** in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for a specified period. Neutralize the solution before analysis.
- Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for a specified period. Neutralize the solution before analysis.
- Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature, protected from light.
- Thermal Degradation: Expose the solid compound and a solution to dry heat at 70°C.
- Photolytic Degradation: Expose a solution of **Hericenone C** to UV light (e.g., 254 nm) and visible light in a photostability chamber.
- Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate the parent compound from any degradation products.

Lipase-Mediated Deacylation

This protocol describes the enzymatic removal of the fatty acid side chain from **Hericenone C**.^[8]

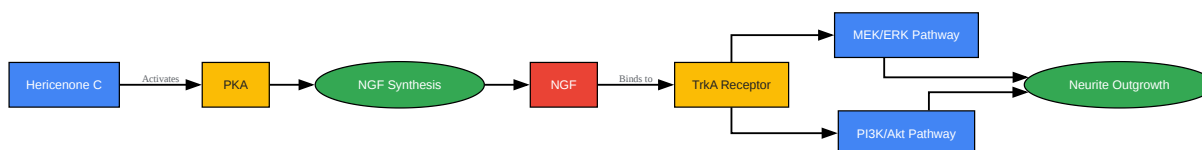
- Reaction Setup: Dissolve **Hericenone C** in acetone and add it to a sodium phosphate buffer (pH 7.0) containing lipase enzyme (e.g., Lipase AYS Amano).^[8]
- Incubation: Incubate the mixture at 37°C for 24 hours.^[8]
- Extraction: Extract the reaction mixture with a solvent system like n-hexane:ethyl acetate (1:1).^[8]
- Analysis: Concentrate the extract and analyze it using LC-QTOF/MS and ¹H-NMR to identify the deacylated product.^[8]

Signaling Pathways

Hericenone C and related compounds from *Hericium erinaceus* have been shown to modulate several key signaling pathways associated with their neurotrophic and anti-inflammatory effects.

Nerve Growth Factor (NGF) Synthesis and Neurite Outgrowth

Hericenones, including **Hericenone C**, are known to stimulate the synthesis of Nerve Growth Factor (NGF).^{[16][17]} This process is believed to be mediated, at least in part, through the activation of the Protein Kinase A (PKA) signaling pathway.^[16] Furthermore, Hericenone E, a closely related compound, has been shown to potentiate NGF-induced neurite outgrowth via the MEK/ERK and PI3K/Akt pathways.^[16]

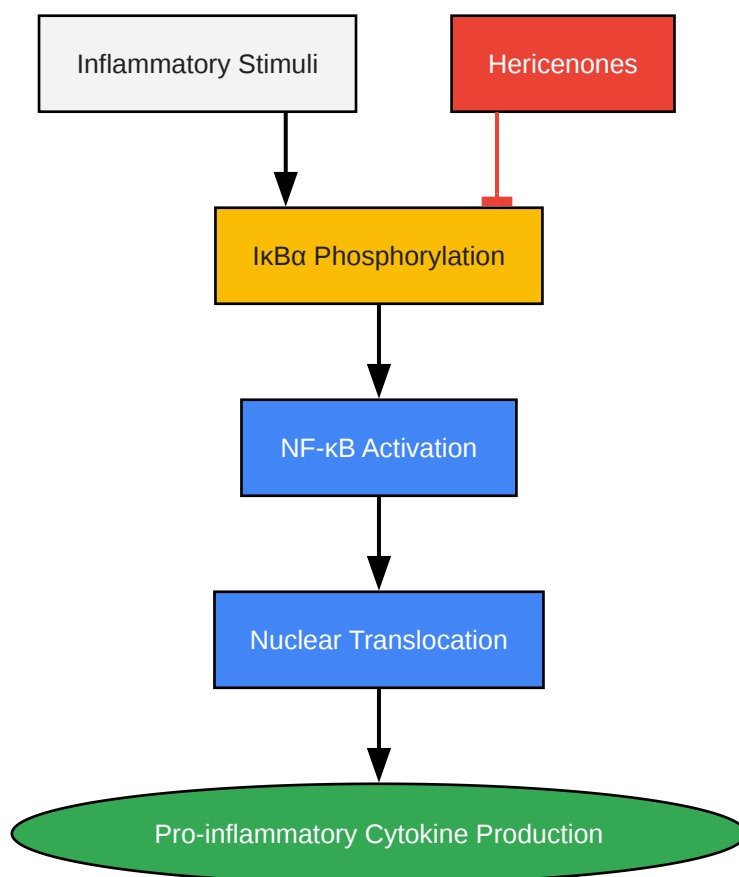


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NGF Synthesis and Neurite Outgrowth Pathway

Anti-inflammatory Effects via NF-κB Inhibition

Bioactive compounds from *Hericium erinaceus*, including hericenones, have demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway.^[18] This involves preventing the phosphorylation of IκBα, which in turn blocks the activation and nuclear translocation of NF-κB, a key regulator of pro-inflammatory cytokines.^[18]

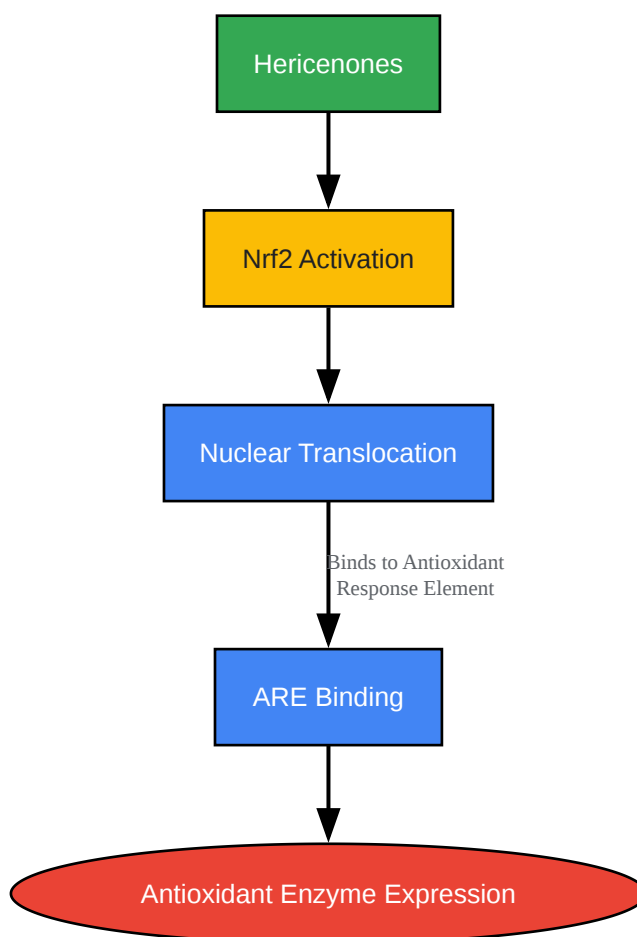


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Inhibition of NF-κB Signaling Pathway

Antioxidant Response via Nrf2 Activation

Hericenones contribute to antioxidant effects by activating the Nrf2 pathway.[18] Nrf2 is a transcription factor that upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.



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Activation of the Nrf2 Antioxidant Pathway

Conclusion

Hericenone C is a promising natural compound with significant potential in the fields of neuroscience and inflammation. This guide provides a foundational understanding of its physicochemical properties, solubility, and stability, which is essential for its effective use in research and development. While qualitative data is available, further studies are needed to establish quantitative solubility and a comprehensive stability profile under various stress conditions. The elucidation of its mechanisms of action through key signaling pathways offers a solid basis for future investigations into its therapeutic applications.

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